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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

stereoselective synthesis of the sarpagine alkaloid skeleton, a core structural motif found in a

wide range of biologically active natural products. The methodologies presented herein are

based on recently developed and stereocontrolled strategies, offering efficient access to this

complex molecular architecture.

Application Notes
The sarpagine alkaloids are a prominent family of monoterpene indole alkaloids characterized

by a rigid pentacyclic framework, including a signature azabicyclo[3.3.1]nonane core.[1]

Members of this family exhibit a diverse array of biological activities, making them attractive

targets for synthetic and medicinal chemistry. The stereoselective construction of the sarpagine

skeleton, with its multiple contiguous stereocenters, represents a significant synthetic

challenge. This document outlines three key modern strategies that have proven effective in

addressing this challenge:

Asymmetric Pictet-Spengler Reaction followed by Dieckmann Cyclization: This well-

established and highly effective strategy, pioneered by the Cook group, utilizes a chiral

tryptophan derivative to induce asymmetry in a Pictet-Spengler reaction, followed by a

Dieckmann cyclization to construct the core tetracyclic intermediate. This approach allows for
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the synthesis of either enantiomer of the sarpagine skeleton by starting with either D- or L-

tryptophan.[2][3] A subsequent oxyanion-Cope rearrangement can be employed to introduce

further complexity with high diastereoselectivity.[4]

Bischler-Napieralski / Homo-Mannich Sequence: This more recent, protecting-group-free

approach offers a concise and efficient route to the sarpagine core.[5] Starting from L-

tryptophan esters, a Bischler-Napieralski reaction generates an iminium ion intermediate

which then undergoes a diastereoselective homo-Mannich reaction with a cyclopropanol

derivative. This sequence rapidly assembles the key tetracyclic framework in a redox-

economical manner.

Photocatalytic Nitrogen-Centered Radical Cascade: This modern strategy utilizes visible-light

photoredox catalysis to initiate a nitrogen-centered radical cascade. This cascade reaction

enables the construction of a key tetrahydrocarbolinone intermediate, which is then

elaborated to the sarpagine skeleton through a series of transformations, including a

titanium-mediated intramolecular amide-alkene coupling.[6]

These strategies provide researchers with a versatile toolkit for accessing the sarpagine

alkaloid skeleton and its analogues, facilitating further investigation into their therapeutic

potential.

Key Synthetic Strategies at a Glance
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Strategy Key Reactions Starting Material Key Advantages

Asymmetric Pictet-

Spengler

Asymmetric Pictet-

Spengler, Dieckmann

Cyclization, Oxyanion-

Cope Rearrangement

D- or L-Tryptophan

High enantioselectivity

(>98% ee), scalable,

well-established,

access to both

enantiomers.[7]

Bischler-

Napieralski/homo-

Mannich

Bischler-Napieralski

Cyclization, Homo-

Mannich Reaction

L-Tryptophan Esters

Protecting-group-free,

redox-economic,

concise (4 steps to

core).[5]

Photocatalytic Radical

Cascade

Photocatalytic N-

centered Radical

Cascade, Ti-mediated

Coupling, Reductive

Heck Coupling

Tryptamine derivative

Utilizes modern

photocatalysis, unique

bond disconnections.

[6]

Experimental Protocols
Asymmetric Pictet-Spengler / Dieckmann Cyclization
Protocol
This protocol describes the synthesis of a key tetracyclic ketone intermediate, a versatile

precursor for various sarpagine alkaloids, as reported in the total synthesis of (+)-ajmaline.[4]

Protocol: Synthesis of Tetracyclic Ketone Intermediate

Step 1: Asymmetric Pictet-Spengler Reaction

To a solution of D-tryptophan methyl ester (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C, add the

desired aldehyde (1.1 equiv).

Add trifluoroacetic acid (1.2 equiv) dropwise.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with CH₂Cl₂ (3x).

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced

pressure.

The crude product is typically used in the next step without further purification.

Step 2: Dieckmann Cyclization

Dissolve the crude product from Step 1 in anhydrous toluene (0.05 M).

Add potassium tert-butoxide (3.0 equiv) portionwise at room temperature under an argon

atmosphere.

Heat the mixture to 80 °C and stir for 2-3 hours.

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient)

to afford the tetracyclic ketone.

Step Product Yield
Diastereomeric
Ratio

1 & 2 Tetracyclic Ketone 75-85% (over 2 steps) >95:5

Note: Yields and diastereomeric ratios are representative and may vary depending on the

specific substrates and reaction conditions.

Bischler-Napieralski / Homo-Mannich Protocol
This protocol outlines the four-step synthesis of the sarpagine core as described by Zhang and

coworkers.[5]
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Protocol: Four-Step Synthesis of the Sarpagine Core

Step 1: N-formylation of L-tryptophan ester

To a solution of L-tryptophan methyl ester (1.0 equiv) in formic acid (5.0 equiv) and acetic

anhydride (2.0 equiv) is added dropwise at 0 °C.

The reaction mixture is stirred at room temperature for 1 hour.

The mixture is then concentrated under reduced pressure to give the crude N-formyl

tryptophan methyl ester.

Step 2: Kulinkovich Reaction

To a solution of the crude N-formyl tryptophan methyl ester in anhydrous THF (0.2 M) is

added Ti(Oi-Pr)₄ (0.1 equiv) at room temperature.

Ethylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv) is added dropwise at room temperature,

and the mixture is stirred for 1 hour.

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude

cyclopropanol is used directly in the next step.

Step 3: Bischler-Napieralski Reaction

The crude cyclopropanol is dissolved in anhydrous CH₂Cl₂ (0.1 M).

POCl₃ (2.0 equiv) is added dropwise at 0 °C.

The reaction is stirred at 0 °C for 30 minutes. The resulting iminium ion solution is used

immediately.

Step 4: Homo-Mannich Reaction

In a separate flask, Sc(OTf)₃ (0.1 equiv) is added to anhydrous 1,2-dichloroethane (0.05 M).
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The freshly prepared iminium ion solution from Step 3 is added dropwise at room

temperature.

The reaction is stirred for 12 hours.

The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.

The combined organic layers are dried, concentrated, and purified by flash chromatography

to yield the tetracyclic sarpagine core.

Step Product Overall Yield (over 4 steps)

1-4 Tetracyclic Sarpagine Core 45-55%

Photocatalytic Nitrogen-Centered Radical Cascade
Protocol
This protocol is for the synthesis of a key tetrahydrocarbolinone intermediate en route to (-)-

normacusine B.[6]

Protocol: Synthesis of Tetrahydrocarbolinone Intermediate

To an oven-dried vial equipped with a magnetic stir bar, add the N-arylsulfonyl-N-allyl

tryptamine derivative (1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable

base (e.g., K₂CO₃, 2.0 equiv).

Evacuate and backfill the vial with argon (3x).

Add degassed solvent (e.g., acetonitrile, 0.05 M).

Stir the reaction mixture under irradiation with blue LEDs (450 nm) at room temperature for

24-48 hours.

Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and

extract with ethyl acetate.
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Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the residue by flash column chromatography to afford the tetrahydrocarbolinone

product.

Step Product Yield

1-7 Tetrahydrocarbolinone 70-80%

Visualizations
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Asymmetric Pictet-Spengler / Dieckmann Cyclization

D/L-Tryptophan

Pictet-Spengler
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>98% ee

Dieckmann Cyclization

Tetracyclic Ketone
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Sarpagine Skeleton

Further Elaboration
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Caption: Asymmetric Pictet-Spengler/Dieckmann Cyclization Workflow.
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Bischler-Napieralski / Homo-Mannich Sequence
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N-formylation
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Caption: Bischler-Napieralski/Homo-Mannich Reaction Sequence.
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Photocatalytic Nitrogen-Centered Radical Cascade

Tryptamine Derivative

Radical Cascade

Photocatalyst (Ir) Blue Light

Tetrahydrocarbolinone

Further Transformations

Ti-coupling, etc.

Sarpagine Skeleton
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Caption: Photocatalytic Synthesis of the Sarpagine Skeleton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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